![molecular formula C9H14O3 B580508 Tert-butyl 2-(oxetan-3-ylidene)acetate CAS No. 1207175-03-8](/img/structure/B580508.png)
Tert-butyl 2-(oxetan-3-ylidene)acetate
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Overview
Description
Tert-butyl 2-(oxetan-3-ylidene)acetate is a chemical compound with the CAS Number: 1207175-03-8 . The IUPAC name for this compound is tert-butyl 3-oxetanylideneacetate .
Molecular Structure Analysis
The molecular formula of this compound is C9H14O3 . The InChI code for this compound is 1S/C9H14O3/c1-9(2,3)12-8(10)4-7-5-11-6-7/h4H,5-6H2,1-3H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 170.21 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the retrieved data.Scientific Research Applications
Tert-butyl 2-(oxetan-3-ylidene)acetate has been used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis reactions, such as the synthesis of this compound esters, this compound amides, and other derivatives. It has also been used in the synthesis of a variety of other compounds, including amino acids, peptides, and other biologically active compounds. It has also been used as a catalyst in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(oxetan-3-ylidene)acetate 2-(oxetan-3-ylidene)acetate is not well understood. However, it is believed to act as a Lewis acid, which is a type of compound that can accept electrons from other molecules. This ability allows it to act as a catalyst in a variety of organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 2-(oxetan-3-ylidene)acetate are not well understood. However, it is believed to be relatively non-toxic and has not been associated with any significant adverse effects in humans.
Advantages and Limitations for Lab Experiments
Tert-butyl 2-(oxetan-3-ylidene)acetate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively non-toxic, making it safe to handle in the laboratory. It also has a low boiling point, which makes it easy to remove from reaction mixtures. However, it is also relatively unstable, so it must be handled with care.
Future Directions
There are several potential future directions for research involving Tert-butyl 2-(oxetan-3-ylidene)acetate 2-(oxetan-3-ylidene)acetate. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug design and development. Other potential directions include exploring its potential uses in other organic synthesis reactions, as well as its potential uses as a catalyst in the synthesis of polymers and other materials.
Synthesis Methods
Tert-butyl 2-(oxetan-3-ylidene)acetate can be synthesized via a number of different methods. One method involves the reaction of tert-butanol with acetone in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of this compound 2-(oxetan-3-ylidene)acetate. Another method involves the reaction of this compound bromide with acetone in the presence of a strong base. This reaction also results in the formation of this compound 2-(oxetan-3-ylidene)acetate.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(oxetan-3-ylidene)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)12-8(10)4-7-5-11-6-7/h4H,5-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJYDTSMXYEQSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=C1COC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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